molecular formula C8H6N2OS B1305080 4-(1,2,3-Thiadiazol-4-Yl)Phenol CAS No. 59834-05-8

4-(1,2,3-Thiadiazol-4-Yl)Phenol

Cat. No.: B1305080
CAS No.: 59834-05-8
M. Wt: 178.21 g/mol
InChI Key: WZYGGUZFRLVCJT-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-Yl)Phenol is an organic compound with the molecular formula C8H6N2OS It consists of a phenol group attached to a 1,2,3-thiadiazole ring

Mechanism of Action

The exact mode of action would depend on the specific structure of the compound and its interaction with its biological target. The compound may inhibit or activate its target, leading to downstream effects on biochemical pathways .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. These properties can be affected by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to observable effects at the tissue or organism level. These effects would depend on the specific target and pathway affected by the compound .

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

4-(1,2,3-Thiadiazol-4-Yl)Phenol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-glucuronidase, an enzyme involved in the hydrolysis of glucuronic acid . This interaction is characterized by the formation of hydrogen bonds between this compound and the active site residues of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit the activity of β-glucuronidase by binding to its active site and preventing substrate access . This inhibition results in a decrease in the hydrolysis of glucuronic acid, affecting various metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimentation . Its degradation products may have different biochemical properties, which could impact the overall outcome of experiments. Long-term exposure to this compound has been associated with changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit β-glucuronidase, affecting the hydrolysis of glucuronic acid and subsequent metabolic processes . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and energy production, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Binding proteins, such as albumin, can facilitate the distribution of this compound within the bloodstream, enhancing its bioavailability and therapeutic potential. The localization and accumulation of the compound can influence its overall activity and function within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical properties and overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-Yl)Phenol typically involves the formation of the thiadiazole ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminobenzenethiol with nitrous acid can yield the thiadiazole ring, which can then be coupled with a phenol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-Yl)Phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-Yl)Phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 4-(4-Bromophenyl)-1,2,3-thiadiazole

Uniqueness

4-(1,2,3-Thiadiazol-4-Yl)Phenol is unique due to the presence of both a phenol group and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYGGUZFRLVCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383859
Record name 4-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59834-05-8
Record name 4-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-Thiadiazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-methoxy-phenyl)-[1,2,3]thiadiazole (1.06 g, 5.50 mmol) was dissolved in methylene chloride (20 ml) and the solution was cooled to about −78° C. Boron tribromide (1.0 M in methylene chloride, 12.1 ml) was added dropwise to the solution to afford a brown-colored solution. The reaction mixture was allowed to stir for about fifteen minutes, the cooling bath was removed, and the mixture was allowed to stir at room temperature for about an additional twelve hours. The mixture was poured into water, and the resulting mixture was adjusted to about pH 6. The mixture was extracted with methylene chloride (3×100 ml), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 924 mg (94% yield) of the desired title compound as a tan solid. LRMS ([M+H]+)=179.1.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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